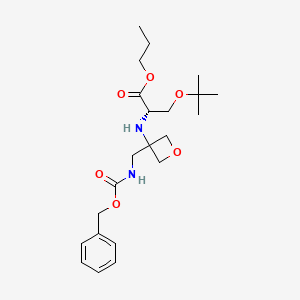
propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate is a complex organic compound that belongs to the class of amino acid derivatives. It exhibits interesting pharmacological and chemical properties that make it valuable for various scientific research applications. This compound has a unique structure that combines elements of oxetane, benzyl, and serine motifs, contributing to its diverse reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate generally involves multiple steps:
Oxetane Formation: A key step involves the formation of the oxetane ring, which can be synthesized via cyclization reactions.
Amino Group Protection: The benzyloxycarbonyl (Cbz) group is introduced as a protective group for the amino function, typically through a condensation reaction.
Serine Derivatization: The serine moiety is modified to include the tert-butyl ester group to enhance stability and solubility.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by peptide coupling reagents such as HATU or EDCI.
Industrial Production Methods
Industrial production may optimize these synthetic steps to improve yield and scalability. Catalytic processes and continuous flow reactions are employed to minimize reaction times and enhance efficiency. Additionally, protecting group strategies are refined to simplify purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the benzyl and oxetane moieties, forming respective oxides.
Reduction: Reduction reactions can target the Cbz-protected amino group, reducing it to a free amine.
Substitution: Nucleophilic substitution reactions may occur at the oxetane ring, leading to various derivative compounds.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LAH).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Benzyl oxides and oxetane oxides.
Reduction Products: Free amino derivatives.
Substitution Products: Diverse substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate finds extensive applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in asymmetric synthesis.
Biology: Used in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic properties, especially in drug design and delivery.
Industry: Employed in material science for developing new polymers and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through molecular interactions involving its amino and oxetane moieties. The oxetane ring is known for its strain, which makes it highly reactive in biochemical pathways. It can act as a substrate or inhibitor in enzymatic reactions, often targeting serine proteases and other amino acid-related enzymes. The benzyloxycarbonyl group plays a crucial role in stabilizing the compound and facilitating selective binding.
Comparación Con Compuestos Similares
Compared to other oxetane-containing amino acid derivatives, propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate stands out due to its unique combination of stability and reactivity. Similar compounds include:
Methoxycarbonyl-substituted oxetane derivatives: Known for their reactivity but less stable than the benzyloxycarbonyl variant.
Oxetane amino acids without protective groups: More prone to degradation and less versatile in synthetic applications.
This compound is not just a mouthful to say; it’s a crucial player in modern chemistry and pharmacology, offering a unique blend of stability and reactivity that makes it invaluable in scientific research.
Propiedades
IUPAC Name |
propyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-5-11-28-19(25)18(13-30-21(2,3)4)24-22(15-27-16-22)14-23-20(26)29-12-17-9-7-6-8-10-17/h6-10,18,24H,5,11-16H2,1-4H3,(H,23,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKNNWZQLDSANH-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(COC(C)(C)C)NC1(COC1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](COC(C)(C)C)NC1(COC1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8050465.png)
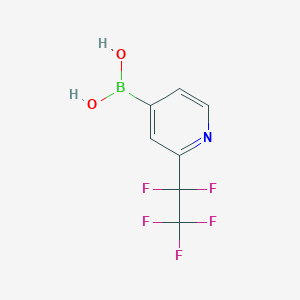
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050473.png)
![(S)-6-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050478.png)
![(S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050482.png)
![(S)-6-(tert-butoxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050484.png)
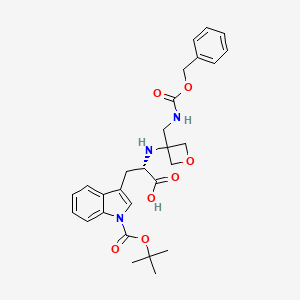
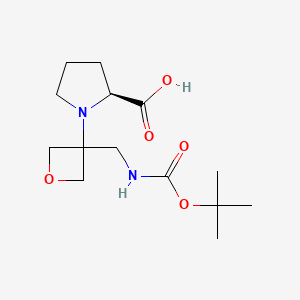
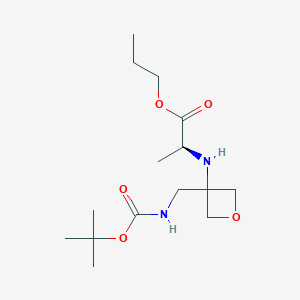
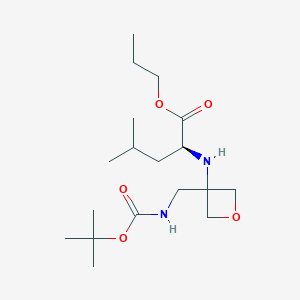
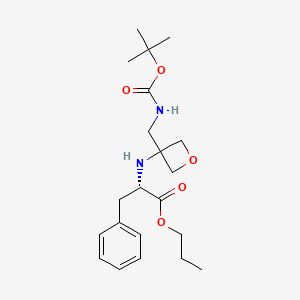
![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-(4-tert-butoxyphenyl)propionic acid propyl ester](/img/structure/B8050535.png)
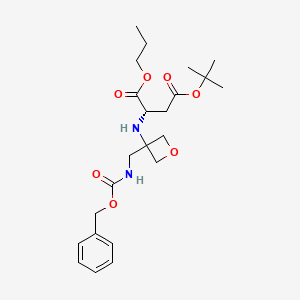
![[(1S,2R)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B8050547.png)
